molecular formula C11H22N2S B1464876 [1-(Thian-4-yl)piperidin-3-yl]methanamine CAS No. 1249927-86-3

[1-(Thian-4-yl)piperidin-3-yl]methanamine

Cat. No.: B1464876
CAS No.: 1249927-86-3
M. Wt: 214.37 g/mol
InChI Key: AUSQBAHHDALNEV-UHFFFAOYSA-N
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Description

[1-(Thian-4-yl)piperidin-3-yl]methanamine: is a chemical compound with the molecular formula C11H22N2S and a molecular weight of 214.37 g/mol . . This compound is of interest due to its unique structure, which combines a piperidine ring with a thianyl group, making it a valuable subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(Thian-4-yl)piperidin-3-yl]methanamine typically involves the reaction of piperidine derivatives with thianyl-containing compounds. One common method includes the use of tetrahydro-2H-thiopyran-4-yl as a starting material, which is then reacted with 3-piperidinemethanamine under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1-(Thian-4-yl)piperidin-3-yl]methanamine can undergo oxidation reactions, typically using oxidizing agents like or .

    Reduction: Reduction reactions can be performed using reducing agents such as or .

    Substitution: The compound can participate in substitution reactions, where functional groups on the piperidine or thianyl rings are replaced by other groups. Common reagents include and .

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Halogens in the presence of a catalyst like .

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated derivatives or alkylated products.

Scientific Research Applications

Chemistry: In chemistry, [1-(Thian-4-yl)piperidin-3-yl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It can be used in the design of biologically active molecules and drug candidates .

Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new pharmaceutical agents targeting specific diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials . Its unique properties make it suitable for applications in material science and nanotechnology .

Mechanism of Action

The mechanism of action of [1-(Thian-4-yl)piperidin-3-yl]methanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes , modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

  • 3-Piperidinemethanamine, 1-(tetrahydro-2H-thiopyran-4-yl)-
  • 1-(Tetrahydro-2H-thiopyran-4-yl)piperidin-3-ylmethanamine

Uniqueness: What sets [1-(Thian-4-yl)piperidin-3-yl]methanamine apart from similar compounds is its specific combination of a piperidine ring and a thianyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[1-(thian-4-yl)piperidin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2S/c12-8-10-2-1-5-13(9-10)11-3-6-14-7-4-11/h10-11H,1-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUSQBAHHDALNEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2CCSCC2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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